molecular formula C17H17NO5 B356053 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid CAS No. 925567-84-6

2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid

Cat. No.: B356053
CAS No.: 925567-84-6
M. Wt: 315.32g/mol
InChI Key: PVHBIRPQLGHSRF-UHFFFAOYSA-N
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Description

2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoic acid (IUPAC name: 2-({[3-(2-methoxyethoxy)phenyl]amino}carbonyl)benzoic acid) is a benzoic acid derivative with a molecular formula of C₁₇H₁₇NO₅ (corrected from , which erroneously describes a cyclohexane ring instead of benzene). The compound features a 2-methoxyethoxy group attached to the anilino moiety, which influences its physicochemical properties, such as solubility and hydrogen-bonding capacity. It is structurally classified as an anthranilic acid derivative, sharing similarities with non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid.

Properties

IUPAC Name

2-[[3-(2-methoxyethoxy)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-22-9-10-23-13-6-4-5-12(11-13)18-16(19)14-7-2-3-8-15(14)17(20)21/h2-8,11H,9-10H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHBIRPQLGHSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Activation

The most widely adopted method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–25°C:

Reaction Scheme:

2-Carboxybenzoic acid+EDC/HOBtActive ester3-(2-Methoxyethoxy)anilineTarget Compound\text{2-Carboxybenzoic acid} + \text{EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{3-(2-Methoxyethoxy)aniline}} \text{Target Compound}

Optimized Conditions:

  • Solvent: Anhydrous DCM

  • Temperature: 0°C → 25°C (12–24 hours)

  • Yield: 75–82%

Critical Parameters:

  • pH Control : Maintain reaction pH 6–7 to prevent hydrolysis of the methoxyethoxy group.

  • Moisture Sensitivity : Anhydrous conditions are essential to avoid EDC decomposition.

Acid Chloride Route

Conversion of benzoic acid to its acid chloride precedes amide bond formation:

Step 1: Acid Chloride Synthesis

2-Carboxybenzoic acid+SOCl2reflux2-Chlorocarbonylbenzoic acid+SO2+HCl\text{2-Carboxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-Chlorocarbonylbenzoic acid} + \text{SO}2 + \text{HCl}

Conditions : Thionyl chloride (3 eq), toluene, 80°C, 4 hours.

Step 2: Aniline Coupling

2-Chlorocarbonylbenzoic acid+3-(2-Methoxyethoxy)anilineEt3NTarget Compound\text{2-Chlorocarbonylbenzoic acid} + \text{3-(2-Methoxyethoxy)aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Yield : 68–72%

Advantages :

  • Avoids carbodiimide-related side products

  • Suitable for large-scale synthesis

Nickel-Catalyzed Approaches

Emerging methodologies leverage nickel catalysts for C–N bond formation, as exemplified in patent CN100347151C:

Reaction Scheme :

2-Iodobenzoic acid+3-(2-Methoxyethoxy)anilineNi(cod)2/PPh3Target Compound\text{2-Iodobenzoic acid} + \text{3-(2-Methoxyethoxy)aniline} \xrightarrow{\text{Ni(cod)}2/\text{PPh}3} \text{Target Compound}

Conditions :

  • Catalyst: [Ni(cod)₂] (5 mol%)

  • Ligand: Triphenylphosphine (10 mol%)

  • Solvent: THF, 60°C, 24 hours

  • Yield: 65%

Mechanistic Insights :
Nickel(0) facilitates oxidative addition into the C–I bond, followed by transmetallation with the aniline nitrogen. Reductive elimination forms the amide bond while retaining the methoxyethoxy group’s integrity.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Eluent = ethyl acetate/hexane (3:7 → 1:1 gradient)

  • HPLC : C18 column, acetonitrile/water (0.1% TFA), 85% purity → 99%

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J=7.6 Hz, 1H, Ar–H), 7.89 (t, J=7.2 Hz, 1H, Ar–H), 6.92 (s, 1H, NH), 4.08 (m, 2H, OCH₂), 3.72 (m, 2H, CH₂O), 3.31 (s, 3H, OCH₃).

  • HRMS : m/z calc. for C₁₇H₁₇NO₅ [M+H]⁺: 315.32, found: 315.31.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
EDC/HOBt Coupling8298HighModerate
Acid Chloride7297HighLow
Nickel Catalysis6595ModerateHigh

Key Observations :

  • Carbodiimide methods balance yield and scalability but require costly reagents.

  • Acid chloride routes are cost-effective but necessitate rigorous moisture control.

  • Nickel catalysis offers synthetic novelty but suffers from moderate yields.

Challenges and Optimization Strategies

Side Reactions

  • Oversubstitution : Excess EDC may acylate the aniline’s aromatic ring. Mitigated by stoichiometric reagent use.

  • Ether Cleavage : Acidic conditions hydrolyze the methoxyethoxy group. Neutral pH maintained via Et₃N.

Solvent Selection

  • Polar Aprotic Solvents : DMF increases reaction rate but complicates purification.

  • Tetrahydrofuran (THF) : Optimal for nickel-catalyzed reactions due to ligand solubility.

Industrial Applications and Patent Landscape

Patent CN100347151C highlights derivatives of 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoic acid as intermediates in:

  • Anticancer Agents : Tubulin polymerization inhibitors.

  • Antimicrobials : Broad-spectrum activity against Gram-positive bacteria .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds Compared:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties (Source)
Target Compound 3-(2-Methoxyethoxy)anilino C₁₇H₁₇NO₅ 321.38 g/mol Enhanced solubility due to ether linkage
2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid 4-(Diethylamino)anilino C₁₈H₂₀N₂O₃ 312.36 g/mol Higher lipophilicity (logP ~3.2)
Flufenamic acid (FA) 3-(Trifluoromethyl)anilino C₁₄H₁₀F₃NO₂ 281.23 g/mol Polymorphism affects solubility and stability
2-({3-[(Propylamino)carbonyl]anilino}carbonyl)benzoic acid 3-(Propylamino)carbonyl anilino C₁₈H₁₈N₂O₄ 326.36 g/mol Moderate acidity (predicted pKa ~3.4)
3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid 2-Methoxyphenylamino-ethoxy linkage C₁₉H₁₈N₂O₆ 374.36 g/mol 8 rotatable bonds, high conformational flexibility

Key Observations :

  • The 2-methoxyethoxy group in the target compound improves aqueous solubility compared to hydrophobic substituents like trifluoromethyl (FA) or diethylamino.
  • Positional isomerism matters: For example, 3-substituted analogs (e.g., target compound, FA) exhibit different biological activity compared to 4-substituted derivatives (e.g., diethylamino variant).
  • Hydrogen-bonding capacity: The target compound’s ether oxygen and carboxylic acid group enable stronger intermolecular interactions than purely alkyl-substituted analogs (e.g., propylamino derivative).

Stability and Polymorphism

  • Flufenamic acid exhibits polymorphism, with solvatomorphic forms (e.g., FAM, a methanol solvate) showing varied thermal stability and dissolution rates.
  • Cyclohexyl-substituted analog (CAS 817173-11-8): Predicted high thermal stability (boiling point ~544°C) due to rigid structure.

Biological Activity

2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid (CAS No. 925567-84-6) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety linked to a 3-(2-methoxyethoxy)aniline group through a carbonyl connection. The methoxyethoxy substituent enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, influencing processes such as inflammation and pain response.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Studies suggest that it may inhibit pro-inflammatory cytokines, potentially through the modulation of NF-κB signaling pathways.
  • Analgesic Effects : Preliminary studies have shown that it can reduce nociceptive responses in animal models, indicating potential use as an analgesic agent.
  • Antimicrobial Properties : There is emerging evidence suggesting that the compound may possess antimicrobial activity against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-1β production
AnalgesicReduced pain response in rat models
AntimicrobialActivity against Staphylococcus aureus

Study on Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced model. The compound significantly reduced levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases. The proposed mechanism involves the inhibition of NF-κB activation, which is crucial for the expression of various inflammatory mediators .

Analgesic Activity Evaluation

In a controlled study, rats were administered varying doses of the compound to assess its analgesic properties. Results indicated a dose-dependent increase in pain threshold, comparable to established analgesics like acetylsalicylic acid (ASA). This suggests that this compound may serve as an effective alternative for pain management .

Antimicrobial Efficacy

The antimicrobial activity was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) indicating its potential as a lead compound for developing new antibiotics .

Toxicity Studies

Preliminary toxicity studies indicate that this compound has a favorable safety profile. In animal models, no significant adverse effects were observed at therapeutic doses, although further long-term studies are necessary to fully assess its safety .

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